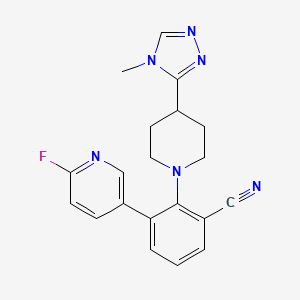

QP5020

説明

BenchChem offers high-quality QP5020 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about QP5020 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H19FN6 |

|---|---|

分子量 |

362.4 g/mol |

IUPAC名 |

3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile |

InChI |

InChI=1S/C20H19FN6/c1-26-13-24-25-20(26)14-7-9-27(10-8-14)19-15(11-22)3-2-4-17(19)16-5-6-18(21)23-12-16/h2-6,12-14H,7-10H2,1H3 |

InChIキー |

LCDPXGBXYYBDQE-UHFFFAOYSA-N |

正規SMILES |

CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Osimertinib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib (B560133) (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome acquired resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1][2] This guide provides a detailed examination of osimertinib's molecular interactions, its effects on downstream signaling cascades, quantitative efficacy data, mechanisms of resistance, and the experimental protocols used to characterize its activity.

Core Mechanism of Action

The primary molecular target of osimertinib is the epidermal growth factor receptor, a transmembrane tyrosine kinase crucial for regulating cell proliferation, survival, and differentiation.[3] In certain cancers like NSCLC, mutations in the EGFR gene cause constitutive, ligand-independent activation of the receptor, leading to uncontrolled tumor growth.[1][3]

Osimertinib was specifically designed to target mutant forms of EGFR. Its mono-anilino-pyrimidine structure contains a reactive acrylamide (B121943) group that forms a covalent, irreversible bond with the cysteine-797 (C797) residue within the ATP-binding site of the mutant EGFR kinase domain.[2][4] This irreversible binding physically blocks ATP from entering the kinase domain, thereby preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[3][4] A key advantage of osimertinib is its high selectivity for mutant EGFR, including the T790M resistance mutation, over wild-type EGFR, which minimizes off-target effects and associated toxicities.[2][3]

Affected Signaling Pathways

The constitutive activation of mutant EGFR triggers a cascade of intracellular events predominantly through two major signaling pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][3] The MAPK pathway is central to regulating cell proliferation, while the PI3K/AKT pathway is a key mediator of cell survival and growth.[1] By irreversibly inhibiting mutant EGFR phosphorylation, osimertinib effectively shuts down these oncogenic signaling cascades, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[3][4]

Quantitative Efficacy Data

Osimertinib's potency and selectivity are demonstrated by its half-maximal inhibitory concentration (IC50) values against various EGFR mutant and wild-type cell lines. It shows significantly higher potency for sensitizing and T790M mutant EGFR compared to wild-type EGFR.

| EGFR Status | Cell Line Example(s) | Mean IC50 (nM) | Reference |

| Sensitizing + T790M Mutant | H1975 (L858R/T790M) | < 15 | [2] |

| Sensitizing + T790M Mutant | PC-9VanR (ex19del/T790M) | < 15 | [2] |

| Wild-Type EGFR | (Various) | 480 - 1865 | [2] |

Note: Data are derived from in vitro studies on NSCLC cell lines. IC50 values can vary based on the specific assay conditions.

Mechanisms of Acquired Resistance

Despite the significant efficacy of osimertinib, acquired resistance inevitably develops, limiting its long-term benefit.[2][5] Resistance mechanisms are broadly classified as "on-target" (involving the EGFR gene itself) or "off-target" (activation of bypass signaling pathways).[5]

-

On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the covalent binding site for osimertinib.[6] This substitution from cysteine to serine prevents the irreversible binding of the drug, thereby restoring kinase activity.[7] The prevalence of C797S mutations is reported to be between 7% and 15% in patients who progress on osimertinib.[6][8]

-

Off-Target Resistance: Bypass tracks involve the activation of alternative signaling pathways that circumvent the need for EGFR signaling. The most frequently observed off-target mechanism is the amplification of the MET proto-oncogene, which occurs in approximately 15% of resistant cases.[8] Other less common mechanisms include amplification of HER2 and mutations in PIK3CA, KRAS, or BRAF.[7][8]

Experimental Protocols

Characterizing the mechanism of action of osimertinib involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cell Viability and IC50 Determination Assay

This protocol determines the concentration of osimertinib required to inhibit the growth of cancer cell lines by 50%.

-

Materials:

-

Methodology:

-

Cell Seeding: Culture cells to ~80% confluency, harvest, and count. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[9]

-

Drug Treatment: Prepare serial dilutions of osimertinib in complete medium. Final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.[9]

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

-

Western Blot Analysis for Pathway Inhibition

This protocol assesses the effect of osimertinib on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Materials:

-

NSCLC cells and culture reagents.

-

6-well plates.

-

Osimertinib.

-

Cold PBS and cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, PVDF membranes.

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH).[9]

-

HRP-conjugated secondary antibodies.[9]

-

Chemiluminescent substrate and imaging system.[9]

-

-

Methodology:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with osimertinib (e.g., 100 nM) or vehicle for 2-6 hours. Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[9]

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.[9]

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Use a loading control like GAPDH to ensure equal protein loading. A reduction in the p-EGFR/EGFR ratio in treated cells indicates target engagement.[9]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

[Compound X] chemical structure and properties

An In-depth Technical Guide to Ganetespib (B611964): Chemical Structure, Properties, and Core Mechanisms

Compound Overview

Ganetespib, also known as STA-9090, is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a second-generation, non-geldanamycin inhibitor, it is structurally distinct from earlier ansamycin-based compounds.[1] A key feature is its unique triazolone-containing resorcinol-based structure, which notably lacks the benzoquinone moiety associated with the hepatotoxicity of first-generation inhibitors like 17-AAG.[1][3][4] Ganetespib has demonstrated significant antitumor activity in a wide array of preclinical models, including hematological and solid tumors, and has been investigated in numerous clinical trials.[5][6] Its mechanism of action, which involves the simultaneous disruption of multiple oncogenic signaling pathways, makes it a compelling agent in cancer therapy.[7][8]

Chemical Structure and Physicochemical Properties

Ganetespib is characterized by a triazolone heterocyclic structure.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one | [1][9] |

| Synonyms | STA-9090, STA9090 | [9][10] |

| Molecular Formula | C₂₀H₂₀N₄O₃ | [1][9] |

| Molecular Weight | 364.4 g/mol | [1][11] |

| CAS Number | 888216-25-9 | [1] |

| Appearance | White to yellow solid | [1] |

| SMILES | CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O | [9] |

| Solubility | DMSO: 40-72 mg/mL; Ethanol: 9 mg/mL; Water: Insoluble | [1] |

| cLogP | 3.3 | [11] |

Mechanism of Action: Hsp90 Inhibition

Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a multitude of "client" proteins.[3][8] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins that drive malignant progression.[1][11]

Ganetespib exerts its therapeutic effect by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[6][8][11] This inhibition disrupts the chaperone's ATPase-dependent cycle, preventing the proper folding and maturation of client proteins.[3] Lacking Hsp90 support, these unstable oncoproteins are targeted for ubiquitination and subsequent degradation by the proteasome.[1][3]

The depletion of these critical client proteins simultaneously disrupts multiple oncogenic signaling pathways crucial for tumor growth and survival, including the PI3K/Akt, MAPK, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1][4][12] A key pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (Hsp70).[2][13]

Quantitative Data

In Vitro Potency: IC₅₀ Values

Ganetespib demonstrates potent cytotoxic activity across a broad range of cancer cell lines, typically in the low nanomolar range.[4][8] It has shown significantly greater potency compared to the first-generation inhibitor 17-AAG.[14][15]

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | 2-30 (median 6.5) | [14] |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 2-30 (median 6.5) | [14] |

| AGS | Gastric Cancer | 3.05 | [16] |

| N87 | Gastric Cancer | 2.96 | [16] |

| SUM149 | Inflammatory Breast Cancer | 13 | [4] |

| MCF-7 | Breast Cancer (Hormone Receptor+) | Low nanomolar | [4] |

| T47D | Breast Cancer (Hormone Receptor+) | Low nanomolar | [4] |

| C2 | Canine Malignant Mast Cell | 19 | [15][17] |

| BR | Canine Malignant Mast Cell | 4 | [15][17] |

| OSA 8 | Osteosarcoma | 4 | [15] |

| MG63 | Osteosarcoma | 43 | [15] |

| PPTP Panel | Pediatric Cancers | 8.8 (median) | [18] |

Pharmacokinetic Parameters

Pharmacokinetic studies highlight a key advantage of Ganetespib: preferential retention in tumor tissue compared to normal tissues and plasma.

| Parameter | Tissue/Fluid | Value | Reference(s) |

| Half-life (t½) | NSCLC Xenograft Tumor | >58 hours | [8] |

| Plasma | ~3 hours | [8] | |

| Normal Liver | ~5-6 hours | [8] | |

| Normal Lung | ~5-6 hours | [8] | |

| Recommended Phase II Dose | Human (Solid Malignancies) | 200 mg/m² (IV weekly, 3 of 4 weeks) | [6][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ganetespib's activity. Below are protocols for key experiments.

Protocol 1: Cell Viability Assay (MTT Method)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of Ganetespib.[19][20]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells/well. Allow them to adhere overnight.[19]

-

Ganetespib Treatment: Prepare serial dilutions of Ganetespib in culture medium. Replace the existing medium with 100 µL of the Ganetespib dilutions. Include vehicle-only (DMSO) control wells.[19]

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) to allow the compound to exert its effect.[18][20]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19][20]

-

Analysis: Normalize absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the log of Ganetespib concentration and use non-linear regression to calculate the IC₅₀ value.[19]

Protocol 2: Western Blot Analysis of Hsp90 Client Proteins

This protocol assesses the degradation of Hsp90 client proteins following Ganetespib treatment.[14][19]

-

Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes and treat with various concentrations of Ganetespib for a set time (e.g., 24 hours).[14][21]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to Hsp90 client proteins (e.g., EGFR, ErbB2, Akt, c-RAF) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to the loading control to determine the extent of client protein degradation.[14]

Protocol 3: Competitive Binding Assay

This protocol demonstrates that Ganetespib directly interacts with Hsp90 at its N-terminal ATP binding site.[14][22]

-

Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., NCI-H1975) to serve as a source of Hsp90.[14]

-

Competitive Incubation: Incubate the cell lysates with increasing concentrations of Ganetespib (or a competitor like 17-AAG). A DMSO-only sample serves as the control.[22]

-

Biotin-GM Binding: Add biotinylated-geldanamycin (Biotin-GM) to the lysates. Biotin-GM will bind to any Hsp90 ATP-pockets not occupied by Ganetespib.

-

Pull-Down: Add streptavidin-conjugated beads to pull down the Biotin-GM-Hsp90 complexes.[22]

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the bound proteins.

-

Western Blot Analysis: Analyze the eluted samples by Western blot using an anti-Hsp90 antibody.

-

Interpretation: A decrease in the Hsp90 signal with increasing concentrations of Ganetespib indicates successful competition for the ATP binding site.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice | MDPI [mdpi.com]

- 5. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ganetespib | C20H20N4O3 | CID 135564985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tribioscience.com [tribioscience.com]

- 18. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Cancer Therapy

Imatinib (marketed as Gleevec® or Glivec®) represents a landmark achievement in oncology, heralding the era of targeted cancer therapy.[1][2] Its development was born from a deep understanding of the molecular pathogenesis of Chronic Myeloid Leukemia (CML), a disease characterized by a specific genetic abnormality: the Philadelphia chromosome.[2] This translocation between chromosomes 9 and 22 creates a fusion gene, BCR-ABL, which encodes a constitutively active tyrosine kinase.[1][3] This aberrant enzyme drives the uncontrolled proliferation of white blood cells characteristic of CML.[3][4] Imatinib was rationally designed to inhibit this specific molecular driver, transforming a fatal leukemia into a manageable chronic condition for many patients and providing a blueprint for modern precision medicine.[5][6][7]

History of Discovery and Development

The story of Imatinib is one of collaborative scientific perseverance.

-

1960: Peter Nowell and David Hungerford discover an abnormally small chromosome, later named the "Philadelphia chromosome," in patients with CML.[2]

-

1973: Janet Rowley identifies that the Philadelphia chromosome is the result of a translocation between chromosomes 9 and 22.

-

Early 1980s: The specific genes involved in the translocation are identified: the Abelson murine leukemia viral oncogene homolog 1 (ABL1) from chromosome 9 and the breakpoint cluster region (BCR) gene from chromosome 22.[3] This fusion creates the BCR-ABL oncogene.

-

Late 1990s: At Ciba-Geigy (later Novartis), a team of scientists including Nicholas Lydon, Jürg Zimmermann, and Elisabeth Buchdunger initiated a program to find inhibitors of protein kinase C.[5] Through high-throughput screening of chemical libraries, a 2-phenylaminopyrimidine compound was identified as a lead.[5] This compound was then optimized for potency and selectivity against the ABL kinase, leading to the synthesis of Imatinib (then known as STI-571).[2][5]

-

1998: Oncologist Brian Druker at Oregon Health & Science University, who had been pivotal in demonstrating that inhibiting BCR-ABL could be a viable therapeutic strategy, spearheaded the first clinical trials of Imatinib.[1][2][6][8]

-

2001: The results of the Phase I trial were remarkably successful, showing that Imatinib restored normal blood counts in 53 of 54 patients who were resistant to previous treatments.[9][10] Based on these unprecedented results, the U.S. Food and Drug Administration (FDA) approved Imatinib for the treatment of CML in a record time of less than three months.[5][9]

Following its success in CML, Imatinib was also found to be a potent inhibitor of other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[5][11][12] This led to its approval for the treatment of Gastrointestinal Stromal Tumors (GIST), which are often driven by mutations in c-KIT, and other rare cancers.[5][11][13][14]

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[4][12] In CML, the BCR-ABL fusion protein is constitutively active, meaning it continuously phosphorylates downstream substrate proteins without normal regulation. This uncontrolled signaling leads to increased cell proliferation and survival.[4]

Imatinib binds to the inactive conformation of the ABL kinase domain, stabilizing it and preventing ATP from binding.[4] This blockage prevents the transfer of a phosphate (B84403) group to tyrosine residues on its substrates, thereby inhibiting the downstream signaling pathways responsible for the leukemic phenotype and inducing apoptosis (programmed cell death) in the cancer cells.[4][12]

Quantitative Data Summary

The efficacy of Imatinib is quantified by its inhibitory concentration (IC50) against various kinases and its effect on cancer cell lines.

Table 1: Kinase Inhibition Profile of Imatinib

| Target Kinase | IC50 Value (nM) | Assay Type | Reference(s) |

|---|---|---|---|

| v-Abl | 600 | Cell-free | [15] |

| c-Abl | 400 | Cell-free | [16] |

| PDGFR | 100 | Cell-free | [15] |

| c-Kit | 100 | Cell-free | [15] |

| PDGFRα | 71 | In vitro kinase assay | [17] |

| PDGFRβ | 607 | In vitro kinase assay | [17] |

| LCK | 600 - 800 | In vitro kinase assay |[18] |

Note: IC50 values can vary based on specific assay conditions, such as ATP concentration.

Table 2: Cellular Activity of Imatinib

| Cell Line | Cell Type | IC50 Value (µM) | Assay Type | Reference(s) |

|---|---|---|---|---|

| K562 | CML | ~0.25 - 0.35 | Cell Proliferation | [19] |

| JURL-MK1 | CML | ~0.15 | Cell Proliferation | [19] |

| T-Cells (PHA-stimulated) | Primary Human T-Cells | 2.9 | DNA Synthesis | [20] |

| T-Cells (DC-stimulated) | Primary Human T-Cells | 3.9 | DNA Synthesis |[20] |

Key Experimental Protocols

The discovery and validation of Imatinib relied on robust biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.

In Vitro BCR-ABL Kinase Assay (Solid-Phase)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BCR-ABL. It quantifies the phosphorylation of a specific substrate.

Objective: To determine the IC50 value of Imatinib for the BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL enzyme

-

BCR-ABL positive cell line lysate (e.g., K562 cells)[21][22]

-

Substrate: GST-CrkL fusion protein or a specific peptide substrate[21]

-

Glutathione-agarose beads[21]

-

Kinase Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5)[21]

-

ATP (spiked with γ-³²P-ATP for radioactive detection, or unlabeled for antibody-based detection)

-

Imatinib stock solution (dissolved in DMSO)

-

Wash Buffer (e.g., ice-cold PBS)

-

SDS-PAGE loading buffer

-

Phosphotyrosine-specific antibody (for non-radioactive detection)

Workflow Diagram:

Procedure:

-

Substrate Immobilization: Incubate the GST-CrkL fusion protein with glutathione-agarose beads to immobilize the substrate. Wash the beads to remove unbound protein.[21]

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the substrate-bound beads, kinase buffer, and varying concentrations of Imatinib.[21]

-

Enzyme Addition: Add the recombinant BCR-ABL enzyme or K562 cell extract to each well.[21]

-

Kinase Reaction: Initiate the reaction by adding ATP (containing γ-³²P-ATP). Incubate the mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).[21]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Separate the proteins via SDS-PAGE. For radioactive assays, expose the gel to a phosphor screen to detect the incorporation of ³²P into the substrate. For non-radioactive assays, transfer proteins to a membrane and probe with a phosphotyrosine-specific antibody (Western Blot).[21]

-

Data Analysis: Quantify the signal in each lane. Plot the percentage of kinase inhibition against the log concentration of Imatinib to determine the IC50 value using non-linear regression.

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of a compound on living cells. It is used to determine a drug's potency in a cellular context.

Objective: To determine the IC50 value of Imatinib for inhibiting the proliferation of a BCR-ABL-positive cell line (e.g., K562).

Materials:

-

K562 cell line (or other target cell line)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)[22]

-

96-well cell culture plates

-

Imatinib stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells for untreated controls and background (medium only).

-

Compound Treatment: Prepare serial dilutions of Imatinib in culture medium. Add the diluted compound to the appropriate wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log concentration of Imatinib to determine the IC50 value.

Conclusion

The development of Imatinib was a watershed moment in cancer research and treatment. It validated the principle of targeted therapy by demonstrating that a deep understanding of a cancer's molecular drivers could lead to the creation of highly effective and specific drugs.[2] The journey from the discovery of the Philadelphia chromosome to the rapid clinical approval of Imatinib serves as a powerful example of how basic science, rational drug design, and focused clinical trials can converge to produce revolutionary medicines that profoundly improve patient outcomes.[1][2]

References

- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 3. benchchem.com [benchchem.com]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. Brian Druker - Wikipedia [en.wikipedia.org]

- 7. mskcc.org [mskcc.org]

- 8. itif.org [itif.org]

- 9. onclive.com [onclive.com]

- 10. onclive.com [onclive.com]

- 11. Imatinib: a targeted clinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. The Story of Imatinib in GIST - a Journey through the Development of a Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 15. selleckchem.com [selleckchem.com]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

- 18. Imatinib inhibits T-cell receptor-mediated T-cell proliferation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Oseltamivir (Tamiflu)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the chemical synthesis of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B infections. The primary focus is on the well-established industrial synthesis route originating from (-)-shikimic acid, a natural product extracted from star anise.

Core Synthesis Pathway: The Roche Process from (-)-Shikimic Acid

The most historically significant and widely recognized industrial synthesis of Oseltamivir was developed by Roche. This pathway begins with (-)-shikimic acid and involves a series of complex transformations to introduce the required functional groups and stereochemistry. The overall process is a testament to modern synthetic organic chemistry, navigating challenges such as stereocontrol and the introduction of an azido (B1232118) group, which is later reduced to the primary amine found in the final product.

The key stages of this synthesis involve the formation of an epoxide, followed by a regioselective opening with an azide (B81097) nucleophile, and subsequent functional group manipulations to yield the target molecule, Oseltamivir Phosphate.

Visualization of the Core Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of Oseltamivir from (-)-shikimic acid.

An In-depth Technical Guide on the Core Biological Function of Acetylsalicylic Acid (Aspirin)

Audience: Researchers, scientists, and drug development professionals.

Core Biological Function and Mechanism of Action

Acetylsalicylic acid, commonly known as aspirin (B1665792), is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary effects through the irreversible inhibition of the cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2.[3] These enzymes are critical for the synthesis of prostaglandins (B1171923) and thromboxanes from their precursor, arachidonic acid.[2][4]

Aspirin functions as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzymes (Serine 530 in COX-1 and Serine 516 in COX-2).[5][6] This acetylation results in the irreversible inactivation of the enzyme, a mechanism that distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[1][5]

-

Inhibition of COX-1: The COX-1 isoform is constitutively expressed in most cells and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and maintaining kidney blood flow.[3] In platelets, COX-1 synthesizes thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation.[2][6] By irreversibly inhibiting platelet COX-1, low-dose aspirin blocks the formation of TXA2 for the entire lifespan of the platelet (about 8-9 days), leading to its well-known antiplatelet (antithrombotic) effect.[1]

-

Inhibition of COX-2: The COX-2 isoform is typically absent in most tissues but is rapidly induced by inflammatory stimuli.[3][4] Its products, primarily prostaglandins, are key mediators of inflammation, pain, and fever.[3] Aspirin's inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic properties.[2] Interestingly, the acetylation of COX-2 by aspirin does not completely abolish its enzymatic activity but rather modifies it, leading to the production of anti-inflammatory mediators such as 15-epi-lipoxins (also known as aspirin-triggered lipoxins).[1][5]

Beyond COX inhibition, other mechanisms have been proposed, including the uncoupling of oxidative phosphorylation and the modulation of NF-κB signaling, a key transcription factor complex involved in inflammation.[1][5]

Signaling Pathway Diagram

The primary pathway affected by aspirin is the conversion of arachidonic acid into prostaglandins and thromboxanes.

Caption: Aspirin's mechanism of action via inhibition of COX-1 and COX-2 pathways.

Quantitative Data: Inhibitory Potency

The inhibitory potency of aspirin against COX-1 and COX-2 is commonly measured by the half-maximal inhibitory concentration (IC50). Aspirin is notably more potent against COX-1 than COX-2.

| Compound | Target Enzyme | IC50 Value (μM) | Assay Condition |

| Aspirin | COX-1 | 1.3 ± 0.5 | Ionophore-stimulated human platelets[7] |

| Aspirin | COX-1 | 3.57 | Unstimulated human articular chondrocytes[8] |

| Aspirin | COX-2 | 29.3 | IL-1 stimulated human articular chondrocytes[8] |

Note: IC50 values can vary significantly based on the assay system, cell type, substrate concentration, and incubation times.

Experimental Protocols

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric)

This protocol outlines a general method for determining the IC50 of a test compound like aspirin against COX-1 and COX-2 enzymes.

1. Objective: To quantify the inhibitory effect of aspirin on the enzymatic activity of purified COX-1 and COX-2.

2. Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.[9][10]

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[11]

-

Cofactor solution (e.g., containing hematin (B1673048) and a reducing agent like L-epinephrine or glutathione).[10][11]

-

Arachidonic Acid (Substrate), prepared in an appropriate solvent.[9][11]

-

Test Compound (Aspirin) dissolved in a suitable solvent (e.g., DMSO).

-

Fluorometric or colorimetric probe that detects prostaglandin production (e.g., Amplex Red reagent or similar).

-

Microplate reader capable of fluorescence or absorbance measurement.

-

96-well microplates.

3. Procedure:

-

Reagent Preparation: Prepare all reagents as required. Dilute enzymes and substrate to their final working concentrations in cold assay buffer just before use.

-

Compound Dilution: Prepare a serial dilution of aspirin (e.g., from 1 mM to 1 nM) in the assay buffer. Also, prepare a "no inhibitor" control (Enzyme Control) and a "no enzyme" control (Background).

-

Enzyme Incubation:

-

To the wells of a 96-well plate, add 160 µL of Assay Buffer and 10 µL of Heme cofactor.[9]

-

Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to each well (except for the background control).[9]

-

Add 10 µL of the diluted aspirin or solvent control to the respective wells.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[9][11] This pre-incubation is critical for irreversible inhibitors like aspirin.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate to all wells.[9]

-

Detection:

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of inhibition for each aspirin concentration relative to the enzyme control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the aspirin concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro COX enzyme inhibition assay.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 3. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Aspirin Works [chem.uwec.edu]

- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. pnas.org [pnas.org]

- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

An In-Depth Technical Guide to the In Vitro Studies of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133) (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small-cell lung cancer (NSCLC).[1] It was rationally designed to selectively target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][2] A key feature of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to its favorable safety profile.[1][2] This guide provides a detailed technical overview of the in vitro characterization of osimertinib, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Irreversible Covalent Inhibition

Osimertinib is a mono-anilino-pyrimidine compound engineered with an acrylamide (B121943) group that functions as a Michael acceptor.[1] This group enables osimertinib to form a covalent bond with the cysteine-797 (Cys797) residue located within the ATP-binding site of the EGFR kinase domain.[1][2][3][4] This irreversible binding physically blocks ATP from accessing the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][4] The primary downstream pathways inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[2][4][5]

References

An In-Depth Technical Guide to In Vivo Models for Olaparib Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of in vivo models in the preclinical evaluation of Olaparib (B1684210), a pivotal PARP (poly[ADP-ribose] polymerase) inhibitor. It covers the core mechanism of action, detailed experimental protocols for efficacy studies, and a summary of quantitative data from representative preclinical trials.

Introduction to Olaparib and its Mechanism of Action

Olaparib is a first-in-class PARP inhibitor that has transformed the treatment landscape for cancers with deficiencies in DNA damage repair (DDR) pathways.[1] Its primary mechanism of action is based on the concept of synthetic lethality.[2]

In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the PARP enzyme.[1][3] If these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1][3] DSBs are typically repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[4]

Many cancers, particularly certain types of ovarian, breast, and prostate cancers, harbor mutations in BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[2][5] These cancer cells become heavily dependent on PARP-mediated SSB repair for survival.

Olaparib exploits this dependency. By inhibiting PARP, it prevents the repair of SSBs, leading to an accumulation of DSBs.[1][3] In BRCA-deficient cancer cells, the inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death.[1] This selective killing of cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.[2]

Signaling Pathway: Synthetic Lethality in BRCA-Deficient Cells

The following diagram illustrates the principle of synthetic lethality induced by Olaparib in cancer cells with a deficient Homologous Recombination pathway.

Caption: Olaparib inhibits PARP, leading to cell death in BRCA-mutant cells.

In Vivo Models for Efficacy Assessment

Patient-derived xenograft (PDX) models are highly valued for preclinical evaluation because they retain the molecular and pathological characteristics of the original human tumor.[6] These models are instrumental in testing the efficacy of drugs like Olaparib in a setting that closely mimics the human clinical scenario.[5][7]

Typical Experimental Workflow for a PDX Study

A standard workflow for assessing Olaparib's efficacy in a PDX model involves several key stages, from tumor implantation to endpoint analysis. This process ensures rigorous and reproducible evaluation of the drug's anti-tumor activity.

Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.

Experimental Protocols

This section outlines a representative protocol for an in vivo efficacy study of Olaparib using a subcutaneous PDX model of ovarian cancer. This protocol is synthesized from established methodologies in the field.[7][8][9]

Protocol: Olaparib Efficacy in a BRCA-Mutated Ovarian Cancer PDX Model

1. Animal Model:

-

Species: Immunodeficient Mice (e.g., NOD-SCID or NSG).

-

Age/Sex: Female, 6-8 weeks old.

-

Housing: Maintained in a specific-pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]

2. Tumor Model:

-

Source: Fresh tumor tissue from a patient with high-grade serous ovarian carcinoma carrying a confirmed germline BRCA2 mutation.[7]

-

Implantation: Cryopreserved or fresh tumor fragments (~3x3 mm) are surgically implanted subcutaneously into the flank of anesthetized mice.[7][10]

3. Study Groups and Treatment Formulation:

-

Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1 (Vehicle Control): Vehicle solution (e.g., 10% 2-hydroxy-propyl-beta-cyclodextrin in PBS). Administered orally (p.o.) daily.

-

Group 2 (Olaparib Monotherapy): Olaparib at 100 mg/kg.[11] Formulated in vehicle and administered p.o. daily.[7]

-

Group 3 (Combination Therapy - Optional): Olaparib (100 mg/kg, p.o., daily) + Carboplatin (e.g., 30 mg/kg, intraperitoneally (i.p.), once weekly).

-

-

Olaparib Formulation: Olaparib powder is first dissolved in DMSO and then diluted to the final concentration with the vehicle solution.[7]

4. Efficacy Endpoints and Analysis:

-

Primary Endpoint: Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1,500 mm³) or after a fixed duration (e.g., 28 days).[9]

-

Calculation of TGI: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

-

Secondary Endpoints:

-

Survival: For orthotopic or metastatic models, overall survival is a key endpoint, analyzed using Kaplan-Meier curves.[12]

-

Body Weight: Monitored 2-3 times weekly as a measure of toxicity.

-

-

Pharmacodynamic (PD) Analysis: A subset of mice may be euthanized 2-4 hours after the final dose to collect tumor tissue.

-

PARP Activity Assay: To confirm target engagement, PARP activity in tumor lysates is measured and compared to vehicle-treated controls.[7][8] A significant reduction (e.g., >80%) is expected.[8]

-

Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to assess the biological effects of treatment.[5][7]

-

Summary of Preclinical Efficacy Data

The following tables summarize representative quantitative data from various in vivo studies evaluating Olaparib, demonstrating its efficacy, particularly in models with DDR deficiencies.

Table 1: Olaparib Monotherapy Efficacy in Subcutaneous Xenograft Models

| Cancer Type | Model | Genetic Background | Olaparib Dose & Schedule | Key Efficacy Endpoint | Result | Reference |

| Ovarian Cancer | PDX (LTL247) | Germline BRCA2 mutation | 100 mg/kg, daily p.o. | Tumor Growth Inhibition | Significant growth inhibition vs. vehicle | [7] |

| Ovarian Cancer | OC-PDX | Somatic BRCA1/2 mutation | 100 mg/kg, daily p.o. (4 wks) | Tumor/Control (T/C) Ratio | T/C = 2% to 40% (Responsive) | [11][13] |

| Ovarian Cancer | OC-PDX | BRCA1/2 Wild-Type | 100 mg/kg, daily p.o. (4 wks) | Tumor/Control (T/C) Ratio | T/C = 41% to 86% (Non-responsive) | [11][13] |

| Breast Cancer | KB1P | Brca1-/-;p53-/- | 50 mg/kg, daily p.o. (28 days) | Tumor Regression | Complete tumor regression observed | [14] |

| Mantle Cell Lymphoma | Granta-519 | ATM mutation | 50 mg/kg, daily p.o. | Overall Survival | Significantly increased survival vs. vehicle | [12] |

Table 2: Olaparib in Combination Therapy

| Cancer Type | Model | Combination Agent | Dose & Schedule | Key Efficacy Endpoint | Result | Reference |

| Ovarian Cancer | PDX (LTL247) | Carboplatin | Olaparib: 100 mg/kg daily; Carboplatin: 30 mg/kg weekly | Tumor Growth Inhibition | Combination showed greater inhibition than either agent alone | [7] |

| Melanoma | Xenograft | Dacarbazine (DTIC) | Not specified | Tumor Growth Inhibition | Combination inhibited growth of LIG4-deficient tumors | [15] |

| Ewing Sarcoma | Xenograft | Topotecan/ Cyclophosphamide | Not specified | Tumor Size & Survival | Trend toward favorable interaction, but synergy not demonstrated | [8] |

| Ovarian Cancer | PDX (HGSOC) | AT13387 (HSP90i) | Olaparib: 100 mg/kg daily; AT13387: 45 mg/kg intermittent | Tumor Growth Inhibition | Combination inhibited tumor growth in 8 of 14 PDX models | [10] |

Conclusion

In vivo models, especially patient-derived xenografts, are indispensable tools for the preclinical validation of targeted therapies like Olaparib. The data consistently demonstrate that Olaparib shows significant anti-tumor activity as a single agent in models with underlying DNA damage repair deficiencies, such as BRCA1/2 or ATM mutations.[7][12] Furthermore, these models provide a robust platform for investigating rational combination strategies to enhance efficacy or overcome resistance. The detailed protocols and workflows presented in this guide offer a framework for designing and executing rigorous preclinical studies to further explore the therapeutic potential of PARP inhibitors.

References

- 1. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. targetedonc.com [targetedonc.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas - PMC [pmc.ncbi.nlm.nih.gov]

[Compound X] target identification

An In-Depth Technical Guide to the Target Identification of Compound X

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification of a drug's molecular target is a critical step in the drug discovery and development process. Understanding the specific protein or proteins a small molecule interacts with provides crucial insights into its mechanism of action, therapeutic potential, and possible off-target effects.[1][2] This guide provides a comprehensive overview of the core methodologies and experimental protocols for identifying the molecular target of a novel bioactive agent, herein referred to as "Compound X."

Compound X has been identified as a novel skin-whitening agent through a deep learning-based activity prediction model.[3] Preliminary studies suggest that Compound X reduces melanogenesis by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This document will detail the experimental journey to robustly identify and validate its direct molecular target(s), using a combination of affinity-based, biophysical, and proteomic approaches.

Key Target Identification Methodologies

To elucidate the molecular target of Compound X, a multi-pronged approach is essential. Combining different experimental strategies provides orthogonal evidence, leading to higher confidence in the identified target. The primary methods covered in this guide are:

-

Affinity Chromatography: A classic biochemical technique used to isolate and enrich proteins that directly bind to Compound X.[1] The compound is immobilized on a solid support, which is then used as "bait" to capture its binding partners from a cell lysate.[1][4]

-

Proteomics and Mass Spectrometry: A high-throughput technology platform essential for identifying the proteins captured via affinity chromatography.[5] Following elution, the captured proteins are identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

Cellular Thermal Shift Assay (CETSA®): A powerful biophysical method for confirming direct target engagement in a cellular environment.[6] The technique is based on the principle of ligand-induced thermal stabilization; the binding of Compound X to its target protein increases the protein's stability against heat-induced unfolding.[6][7][8]

Experimental Workflow for Target Identification

The overall strategy involves using affinity chromatography to capture potential binding partners, identifying them via mass spectrometry, and validating the primary candidate using orthogonal methods like CETSA and Western Blot.

Caption: High-level experimental workflow for Compound X target identification and validation.

Detailed Experimental Protocols

Protocol 1: Affinity Chromatography-Based Target Identification

This protocol describes the purification of Compound X binding proteins from a cell lysate.[1]

Materials:

-

Compound X derivative with a reactive functional group (e.g., carboxyl or amino group)

-

NHS-activated Sepharose resin or similar

-

B16F10 melanoma cells

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash Buffer (Lysis buffer with 0.1% a non-ionic detergent)

-

Elution Buffer (e.g., high concentration of free Compound X, or a high salt/low pH buffer)

-

Control resin (blocked without Compound X)[1]

-

Chromatography columns

Procedure:

-

Immobilization of Compound X: Covalently couple the Compound X derivative to the NHS-activated Sepharose resin according to the manufacturer's instructions to create the "Compound X-resin". Prepare a control resin in parallel by blocking the active groups without adding the compound.[1]

-

Preparation of Cell Lysate: Culture B16F10 cells to approximately 80-90% confluency. Harvest the cells, wash with ice-cold PBS, and lyse them in Lysis Buffer on ice for 30 minutes.[1]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.[1]

-

Affinity Purification:

-

Incubate the cleared cell lysate with the Compound X-resin and the control resin separately for 2-4 hours at 4°C with gentle rotation.[1]

-

Load each resin-lysate mixture into a separate chromatography column.[9]

-

Wash the columns extensively with Wash Buffer (at least 10 column volumes) to remove non-specifically bound proteins.[10]

-

-

Elution:

-

Elute the specifically bound proteins from the columns using Elution Buffer.[10] Using a high concentration of free Compound X for elution is a specific method that can reduce the elution of non-specific binders.

-

Collect the eluates in fractions.

-

-

Analysis: Analyze the eluted proteins from both the Compound X-resin and the control resin by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize protein bands that are unique to the Compound X eluate.[2]

-

Protein Identification: Excise the unique protein bands from the gel and submit them for identification by LC-MS/MS.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol is used to verify the direct binding of Compound X to its target protein in intact cells.[6][11]

Materials:

-

B16F10 melanoma cells

-

Compound X (in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (containing protease inhibitors)

-

Equipment for heating (e.g., PCR thermal cycler)

-

Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein)

Procedure:

-

Cell Treatment: Treat intact B16F10 cells with Compound X at a desired concentration (e.g., 10x EC₅₀) or with a vehicle control. Incubate under normal culture conditions for 1-2 hours.

-

Heating Step:

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the precipitated, denatured proteins from the soluble protein fraction.[8]

-

Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the soluble target protein at each temperature point using Western blotting.

-

Plot the relative amount of soluble protein against the temperature for both Compound X-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the Compound X-treated sample indicates target stabilization and direct binding.[6]

-

Data Presentation

Quantitative data from the target identification experiments for Compound X are summarized below.

Table 1: Summary of Quantitative Target Identification Data

| Experimental Method | Parameter | Control (Vehicle) | Compound X | Interpretation |

| Molecular Docking | Binding Free Energy (Tyrosinase) | N/A | -7.8 kcal/mol | Favorable binding affinity of Compound X to Tyrosinase.[3] |

| Affinity Chromatography | Amount of Tyrosinase Eluted | < 0.5 µg | 45 µg | Specific binding and enrichment of Tyrosinase by Compound X. |

| CETSA® | Melting Temperature (Tm) of Tyrosinase | 54°C | 61°C | Direct binding of Compound X stabilizes Tyrosinase in cells. |

| Western Blot | p-p38 / p38 ratio | 1.0 (baseline) | 0.3 | Inhibition of p38 phosphorylation, confirming pathway modulation.[3] |

Signaling Pathway and Logical Analysis

MAPK Signaling Pathway Modulation by Compound X

Network pharmacology and Western blot experiments revealed that Compound X likely regulates melanogenesis by inhibiting the phosphorylation of p38 in the MAPK signaling pathway.[3] This disruption interferes with the downstream activation of transcription factors that control the expression of key melanogenic enzymes, including Tyrosinase.

Caption: MAPK signaling pathway and the dual inhibitory action of Compound X.

Convergence of Evidence for Target Confirmation

Robust target identification relies on the convergence of data from multiple, independent experimental approaches. The combination of affinity capture, confirmation of direct binding in a cellular context, and observation of downstream pathway modulation provides strong evidence that Tyrosinase is a primary target of Compound X.

References

- 1. benchchem.com [benchchem.com]

- 2. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 4. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 5. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. conductscience.com [conductscience.com]

- 10. cube-biotech.com [cube-biotech.com]

- 11. bio-protocol.org [bio-protocol.org]

Due to the placeholder nature of "[Compound X]," a specific technical guide on its related signaling pathways cannot be generated. To fulfill this request, please specify the actual compound of interest.

However, to demonstrate the requested format and the depth of technical detail that can be provided, a template has been created below using a hypothetical molecule, "Compound X," as an inhibitor of the well-understood MAPK/ERK signaling pathway. This example adheres to all specified requirements for data presentation, experimental protocols, and visualization.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Compound X is a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of Compound X, its effects on downstream signaling, and detailed protocols for assessing its activity.

2. Mechanism of Action

Compound X is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By binding to the kinase domain of MEK, Compound X prevents the phosphorylation of ERK, thereby inhibiting its activation and blocking the transduction of downstream signals.

3. Quantitative Data Summary

The following table summarizes the key in vitro and cellular potency data for Compound X against key components of the MAPK/ERK pathway.

| Assay Type | Target | Metric | Value | Cell Line |

| Biochemical Assay | MEK1 Kinase | IC50 | 5.2 nM | N/A |

| Biochemical Assay | MEK2 Kinase | IC50 | 4.8 nM | N/A |

| Cell-Based Assay | Phospho-ERK | IC50 | 25.7 nM | HeLa |

| Cell-Based Assay | Cell Proliferation | GI50 | 78.1 nM | A375 |

4. Key Experimental Protocols

4.1. Western Blot for Phospho-ERK Inhibition

This protocol details the methodology for quantifying the inhibition of ERK phosphorylation in response to Compound X treatment in cultured cells.

-

Cell Culture and Treatment:

-

Seed A375 melanoma cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 12 hours.

-

Pre-treat the cells with varying concentrations of Compound X (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

-

Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes to induce ERK phosphorylation.

-

-

Lysate Preparation:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

5. Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the MAPK/ERK signaling pathway, the point of intervention for Compound X, and the experimental workflow for its characterization.

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Compound X on MEK.

Caption: Experimental workflow for assessing phospho-ERK inhibition by Western Blot.

An In-depth Technical Guide on the Safety and Toxicity Profile of Aspirin (Acetylsalicylic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin (B1665792) (acetylsalicylic acid, ASA) is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally, with a well-established profile for analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.[1][[“]] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes.[[“]][3] Despite its therapeutic benefits, aspirin is associated with a range of adverse effects, primarily gastrointestinal bleeding, and in overdose, can lead to significant toxicity.[1][4] This guide provides a comprehensive overview of the safety and toxicity profile of aspirin, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support research and development activities.

Mechanism of Action and Signaling Pathways

Aspirin's therapeutic and toxic effects are largely mediated by its irreversible inhibition of COX-1 and COX-2 enzymes.[3] It acts by acetylating a serine residue in the active site of these enzymes, thereby blocking the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid.[[“]][3]

-

COX-1 Inhibition: In platelets, the irreversible inhibition of COX-1 blocks the production of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. This effect lasts for the entire lifespan of the platelet (8-9 days) and is the basis for aspirin's use in preventing cardiovascular events.[3][5]

-

COX-2 Inhibition: Inhibition of COX-2, which is often upregulated during inflammation, reduces the production of pro-inflammatory prostaglandins, leading to aspirin's anti-inflammatory, analgesic, and antipyretic effects.[1][3] Interestingly, aspirin's acetylation of COX-2 modifies its enzymatic activity, leading to the production of anti-inflammatory mediators known as aspirin-triggered lipoxins (ATLs).[1][[“]]

Other reported mechanisms include the modulation of NF-κB signaling and the uncoupling of oxidative phosphorylation in mitochondria at high concentrations.[1][3]

Pharmacokinetics and Metabolism

Aspirin is rapidly absorbed from the stomach and small intestine.[6][7] It is a prodrug that is quickly hydrolyzed to its active metabolite, salicylic (B10762653) acid, in the gastrointestinal mucosa, blood, and liver.[6][8]

-

Distribution: Salicylate (B1505791) is 50-80% bound to plasma proteins, primarily albumin.[1] This binding is concentration-dependent; at high concentrations, saturation of binding sites leads to more free salicylate and increased toxicity.[1]

-

Metabolism: The liver is the primary site of salicylate metabolism.[8] The main pathways are conjugation with glycine (B1666218) to form salicyluric acid and with glucuronic acid.[1][6] These pathways are saturable, meaning that at high doses, the elimination kinetics switch from first-order to zero-order, prolonging the half-life and increasing the risk of toxicity.[1][7]

-

Excretion: Metabolites and a small amount of unchanged salicylic acid are excreted by the kidneys.[6] Renal excretion is highly dependent on urinary pH; alkalinization of the urine significantly increases the clearance of salicylate.[1][7]

Non-Clinical Toxicity Profile

Acute Toxicity

The acute toxicity of aspirin has been evaluated in several animal species. The median lethal dose (LD50) varies by species and route of administration.

| Species | Route of Administration | LD50 (mg/kg) | Citation(s) |

| Rat | Oral | 950 - 1850 | [9][10] |

| Rat | Intraperitoneal | 340 - 390 | [10][11] |

| Mouse | Oral | 815 | [11] |

| Mouse | Subcutaneous | 1,020 | [10] |

| Rabbit | Oral | 1800 | [12] |

| Rabbit | Dermal | > 7,940 | [9] |

Genotoxicity and Carcinogenicity

Aspirin has been evaluated in a battery of genotoxicity studies and was not found to be mutagenic or clastogenic.[13][14] However, some studies suggest that aspirin may have protective effects against genotoxicity induced by other agents by promoting genome repair.[15][16][17] In a 68-week study in rats, aspirin was not carcinogenic, although the study duration was shorter than modern standards.[14]

Clinical Safety and Toxicity

Adverse Effects

The clinical use of aspirin is associated with several well-documented adverse effects.

| System Organ Class | Common Adverse Effects | Serious Adverse Effects | Citation(s) |

| Gastrointestinal | Upset stomach, indigestion, nausea, abdominal pain | Stomach ulcers, gastrointestinal bleeding, gastritis | [1][4][14][18] |

| Hematologic | - | Increased bleeding risk, hemorrhage (including intracranial) | [1][4][14] |

| Respiratory | - | Worsening of asthma, NSAID-exacerbated respiratory disease (NERD) | [1][19] |

| Renal | - | Interstitial nephritis, acute renal failure | [1][14] |

| Hepatic | Elevated liver enzymes (dose-dependent) | Reye's syndrome (in children with viral infections) | [1][20][21] |

| Auditory | Tinnitus (ringing in the ears) | - | [1] |

| Hypersensitivity | Rash, pruritus | Anaphylaxis, angioedema | [14][19][22] |

Toxicity in Overdose

Aspirin overdose (salicylate toxicity) is a medical emergency. Symptoms are dose-dependent and can progress from mild to severe.[23][24]

| Toxicity Level | Typical Plasma Salicylate Level (mg/dL) | Signs and Symptoms | Citation(s) |

| Mild | 40 - 80 | Nausea, vomiting, tinnitus, dizziness, lethargy, tachypnea | [19][24] |

| Moderate | 80 - 100 | Confusion, slurred speech, hallucinations, hyperthermia | [24] |

| Severe | > 100 | High anion gap metabolic acidosis, respiratory alkalosis, seizures, coma, cerebral and pulmonary edema, cardiovascular compromise | [19][24] |

The lethal dose for an adult is estimated to be 25 to 30 grams, although survival has been reported after ingestion of much larger amounts with prompt medical treatment.[12]

Experimental Protocols: Key Experiment Example

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure used to assess the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[25][26][27]

Objective: To determine the acute oral toxicity of a test substance after a single dose and to determine its GHS toxicity classification.

Methodology:

-

Animal Model: Typically, young adult female rats (e.g., Wistar strain) are used.[28]

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.

-

Dosing Procedure:

-

A stepwise procedure is used with a group of 3 animals per step.

-

Dosing starts at a predefined level (e.g., 300 mg/kg) based on existing information.

-

The substance is administered orally via gavage. Animals are fasted prior to dosing.

-

-

Observations:

-

Endpoint: The number of animals that die within a defined period after dosing determines the next step. For example, if 2 or 3 animals die, the test is stopped and the substance is classified. If 0 or 1 animal dies, the procedure is repeated at a higher dose level.

-

Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[28]

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 4. Daily aspirin therapy: Understand the benefits and risks - Mayo Clinic [mayoclinic.org]

- 5. Aspirin: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 7. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 9. echemi.com [echemi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. ams.usda.gov [ams.usda.gov]

- 12. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The genetic toxicology of paracetamol and aspirin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Aspirin protects against genotoxicity by promoting genome repair - Stockholms universitet [su.se]

- 16. researchgate.net [researchgate.net]

- 17. journal.waocp.org [journal.waocp.org]

- 18. Analysis of Adverse Reactions of Aspirin in Prophylaxis Medication Based on FAERS Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Aspirin: Health benefits, uses, risks, and side effects [medicalnewstoday.com]

- 21. Aspirin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Side effects of aspirin for pain relief - NHS [nhs.uk]

- 23. researchgate.net [researchgate.net]

- 24. Salicylates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 27. oecd.org [oecd.org]

- 28. scribd.com [scribd.com]

Methodological & Application

Application Notes for Compound X: A Potent MEK1/2 Inhibitor

Introduction

Compound X is a highly potent and selective, allosteric inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity kinases that are central components of the Ras/Raf/MEK/ERK signaling cascade.[1][2] This pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[3][4] Dysregulation of the MAPK pathway is a common occurrence in many human cancers, often driven by mutations in upstream proteins like BRAF and RAS.[1][5] By inhibiting MEK1/2, Compound X prevents the phosphorylation and subsequent activation of ERK1/2, leading to the suppression of downstream signaling and inhibition of tumor cell growth.[4][6] These application notes provide detailed protocols for evaluating the in vitro efficacy of Compound X.

Mechanism of Action

The Ras/Raf/MEK/ERK pathway is a multi-tiered kinase cascade that transmits extracellular signals to the nucleus to control gene expression.[3] Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate Ras, which in turn recruits and activates Raf kinases.[3] Raf then phosphorylates and activates MEK1/2.[3] MEK1/2 are the only known kinases that phosphorylate and activate the downstream kinases ERK1 (p44) and ERK2 (p42) on specific threonine and tyrosine residues.[1][3] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors that drive cellular processes like proliferation and survival.[3]

Compound X is a non-ATP-competitive inhibitor that binds to a unique allosteric site near the ATP-binding pocket of MEK1/2.[4][] This binding locks the kinase in a catalytically inactive conformation, preventing the phosphorylation of ERK1/2 and thereby blocking the entire downstream signaling cascade.[4]

Quantitative Data Summary